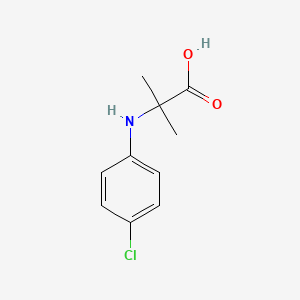

Alanine, N-(4-chlorophenyl)-2-methyl-

Übersicht

Beschreibung

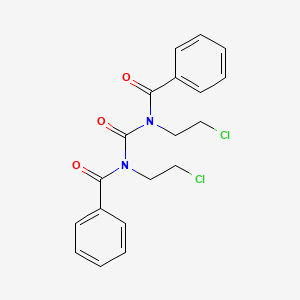

“N-(4-Chlorophenyl)-β-alanine” is a synthetic intermediate used for the synthesis of azole heterocycles . It has been characterized by IR, mass, and NMR spectroscopy, and elemental analysis .

Synthesis Analysis

“N-(4-Chlorophenyl)-N-thiocarbamoyl-β-alanine” was obtained by condensation of β-alanine with potassium thiocyanate in acetic acid under reflux . Without separation from the reaction mixture, the compound was cyclized with concentrated hydrochloric acid to the more stable dihydropyrimidinone-2-thione .Molecular Structure Analysis

The structure of the synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis

By treating “N-(4-chlorophenyl)-N-(4,5-dihydro-4-oxo-2-thiazolyl)-β-alanine” with aromatic or heterocyclic aldehydes in dimethylsulfoxide in the presence of triethylamine, the “N-(4-chlorophenyl)-N-[5-(substituted aryl and heteroarymethylidene)-4-oxo-2(4H)-thiazolyl]-β-alanines” were synthesized .Wissenschaftliche Forschungsanwendungen

Inhibitors of Alanine Racemase Enzyme

Alanine racemase is a crucial enzyme for bacterial cell wall synthesis, catalyzing the conversion of L-alanine to D-alanine. As it has no known homologs in humans, it represents an excellent target for antibacterial drugs. Standard inhibitors of this enzyme include O-carbamyl-D-serine, D-cycloserine, chlorovinyl glycine, alafosfalin, etc., with D-cycloserine being used for tuberculosis treatment. However, its therapeutic application is limited due to severe toxic effects, leading to research efforts for identifying selective and potent inhibitors of alanine racemase that are not substrate analogs (Azam & Jayaram, 2015).

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) is a microbial enzyme facilitating the reversible conversion of L-alanine to pyruvate, central to microbial metabolism. Its reactions are crucial for the generation of energy, synthesis of the peptidoglycan layer, proteins, and amino acids, and for maintaining redox balance in microorganisms. AlaDH exhibits significant applications in pharmaceutical, environmental, and food industries. This review summarizes the characteristics and applications of AlaDH across a range of microorganisms (Dave & Kadeppagari, 2019).

Wirkmechanismus

Target of Action

Alanine, N-(4-chlorophenyl)-2-methyl-, also known as 2-(4-chloroanilino)-2-methylpropanoic acid, is a synthetic intermediate for the synthesis of azole heterocycles Similar compounds have been studied for their biological activity, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that the compound is used as a synthetic intermediate for the synthesis of azole heterocycles . Azoles are a class of compounds that interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting an antifungal effect.

Biochemical Pathways

It’s known that n-substituted β-alanines, a class of compounds to which this compound belongs, are intermediate products in the synthesis of various derivatives including azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine . These derivatives have various biological activities and can affect multiple biochemical pathways.

Pharmacokinetics

New β-alanine derivatives are known to be orally available , suggesting that this compound may also have good oral bioavailability.

Result of Action

Some of the synthesized compounds using alanine, n-(4-chlorophenyl)-2-methyl- as an intermediate have shown antibacterial activity against rhizobium radiobacter .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .

Biochemische Analyse

Biochemical Properties

The compound “Alanine, N-(4-chlorophenyl)-2-methyl-” interacts with various enzymes and proteins. This enzyme catalyzes the third and final step of reductive pyrimidine degradation .

Cellular Effects

Some of the synthesized compounds derived from it have shown antibacterial activity against Rhizobium radiobacter . This suggests that the compound may influence cell function by interacting with bacterial cells and potentially affecting their growth and survival.

Molecular Mechanism

The exact molecular mechanism of action of “Alanine, N-(4-chlorophenyl)-2-methyl-” is not well-defined. Its interaction with the enzyme N-carbamoyl-β-alanine amidohydrolase suggests that it may play a role in the metabolism of pyrimidines .

Metabolic Pathways

Its interaction with the enzyme N-carbamoyl-β-alanine amidohydrolase suggests that it may be involved in the reductive degradation of pyrimidines .

Eigenschaften

IUPAC Name |

2-(4-chloroanilino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWFXFNZHAOBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374027 | |

| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-86-4 | |

| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)

![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)